N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a piperazine ring, and a nitroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce the ethyl group.
Piperazine Functionalization: The piperazine ring is sulfonylated with 4-chlorobenzenesulfonyl chloride under basic conditions.
Coupling Reaction: The functionalized adamantane and piperazine derivatives are coupled with 2-nitroaniline using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonyl derivatives.
Hydrolysis: Formation of the corresponding sulfonic acid.
Scientific Research Applications
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or mechanical properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety can enhance lipophilicity, aiding in membrane permeability, while the piperazine ring can interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methylbenzenesulfonyl)piperazin-1-YL]-2-nitroaniline: Similar structure with a methyl group instead of a chlorine atom.
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline is unique due to the presence of the chlorine atom in the sulfonyl group, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C28H35ClN4O4S |
---|---|
Molecular Weight |
559.1 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitroaniline |
InChI |
InChI=1S/C28H35ClN4O4S/c1-19(28-16-20-12-21(17-28)14-22(13-20)18-28)30-26-15-24(4-7-27(26)33(34)35)31-8-10-32(11-9-31)38(36,37)25-5-2-23(29)3-6-25/h2-7,15,19-22,30H,8-14,16-18H2,1H3 |
InChI Key |
BRVCJWWDYCPWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)S(=O)(=O)C6=CC=C(C=C6)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.